molecular formula C10H12F3N B1471818 [3-Amino-2-(trifluoromethyl)propyl]benzene CAS No. 1500295-19-1

[3-Amino-2-(trifluoromethyl)propyl]benzene

Cat. No.: B1471818
CAS No.: 1500295-19-1
M. Wt: 203.2 g/mol
InChI Key: DUZYSCNQKRWUPA-UHFFFAOYSA-N
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Description

[3-Amino-2-(trifluoromethyl)propyl]benzene: is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of an amino group and a trifluoromethyl group attached to a propyl chain, which is further connected to a benzene ring

Scientific Research Applications

Chemistry: In chemistry, [3-Amino-2-(trifluoromethyl)propyl]benzene is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug development .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, where its properties can enhance the efficacy and stability of pesticides and herbicides. Additionally, it may find applications in materials science, particularly in the development of polymers and coatings with improved performance characteristics.

Safety and Hazards

The compound has several hazard statements including H314, H315, H318, H319, H335 indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-2-(trifluoromethyl)propyl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene with a trifluoromethyl ketone, followed by reduction and amination steps. The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and reducing agents like lithium aluminum hydride for the reduction step .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Amino-2-(trifluoromethyl)propyl]benzene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines, using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles such as halides, under conditions like elevated temperatures or the presence of catalysts.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Hydroxylamines, secondary amines.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

The mechanism by which [3-Amino-2-(trifluoromethyl)propyl]benzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance these interactions by increasing the lipophilicity and electronic effects of the molecule .

Comparison with Similar Compounds

  • [3-Amino-2-(trifluoromethyl)phenyl]methanol
  • [3-Amino-2-(trifluoromethyl)phenyl]acetic acid
  • [3-Amino-2-(trifluoromethyl)phenyl]propanoic acid

Uniqueness: Compared to similar compounds, [3-Amino-2-(trifluoromethyl)propyl]benzene is unique due to its specific substitution pattern, which combines the trifluoromethyl group with an amino group on a propyl chain attached to a benzene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzyl-3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c11-10(12,13)9(7-14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZYSCNQKRWUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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